molecular formula C16H11N5O2 B3067272 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione CAS No. 89988-41-0

4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione

Cat. No.: B3067272
CAS No.: 89988-41-0
M. Wt: 305.29 g/mol
InChI Key: WLIAVOZUORCGAX-UHFFFAOYSA-N
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Description

4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is a complex organic compound belonging to the quinazoline family. This compound features a fused tricyclic structure, which includes a quinazoline core and a triazino moiety. Due to its unique chemical structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the reaction of 2-aminophenyl derivatives with appropriate reagents to form the triazinoquinazoline structure. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an anticancer agent, exhibiting cytostatic activity against various cancer cell lines.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.

Industry: In the industry, this compound is used in material science and nanotechnology. Its unique properties enable the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share a similar core structure and are used in various applications, including anticancer and antimicrobial agents.

  • Triazinoquinazoline derivatives: These compounds also feature a fused triazinoquinazoline structure and exhibit similar biological activities.

Uniqueness: 4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione stands out due to its specific substitution pattern and the presence of the amino group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c17-20-15(23)13(10-6-2-1-3-7-10)19-21-14(22)11-8-4-5-9-12(11)18-16(20)21/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIAVOZUORCGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3N(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381710
Record name 4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89988-41-0
Record name 4-amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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